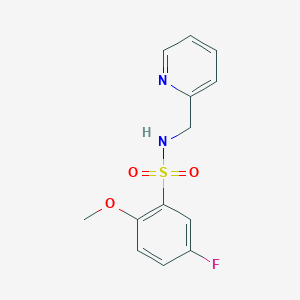
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a white crystalline powder that is stable under normal conditions. PMSF is widely used in the laboratory for various research applications due to its ability to irreversibly inhibit serine proteases.
Wirkmechanismus
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. This prevents the protease from cleaving its substrate, leading to the inhibition of proteolytic activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. It has also been shown to inhibit the activity of some non-serine proteases, such as papain. This compound has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide in the laboratory is its ability to irreversibly inhibit serine proteases, making it an effective tool for studying proteolytic activity. However, this compound has some limitations. It can react with other nucleophiles, such as cysteine residues, leading to the formation of unwanted side products. This compound is also sensitive to hydrolysis and can degrade over time, leading to decreased inhibitory activity.
Zukünftige Richtungen
1. Development of more selective serine protease inhibitors that do not react with other nucleophiles.
2. Investigation of the role of serine proteases in disease states, such as cancer and Alzheimer's disease.
3. Development of new methods for the synthesis of 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide and other serine protease inhibitors.
4. Identification of new serine protease targets for drug development.
5. Investigation of the physiological role of serine proteases in non-mammalian organisms.
Synthesemethoden
The synthesis of 5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 2-pyridinemethanol in the presence of triethylamine. The resulting intermediate is then treated with potassium fluoride and 5-fluoro-2-nitroaniline to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is commonly used in the laboratory to inhibit serine proteases during protein purification and analysis. It is also used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and inflammation.
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBTZYDMKTQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)

![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)


